Calcium galactonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

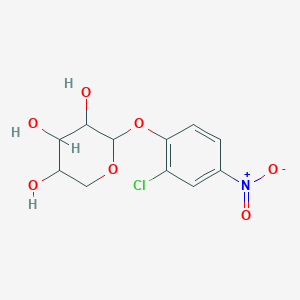

Calcium galactonate is a calcium salt of galactonic acid It is a compound that combines calcium, an essential mineral for various biological functions, with galactonic acid, a derivative of galactose

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium galactonate can be synthesized through the neutralization of galactonic acid with calcium hydroxide or calcium carbonate. The general reaction involves dissolving galactonic acid in water and then adding calcium hydroxide or calcium carbonate until the pH reaches a neutral level. The reaction can be represented as:

C6H12O7+Ca(OH)2→Ca(C6H11O7)2+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the fermentation of galactose using specific microorganisms to produce galactonic acid, which is then neutralized with calcium hydroxide or calcium carbonate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Calcium galactonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce calcium galactarate.

Reduction: It can be reduced to form calcium galactitol.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.

Major Products

Oxidation: Calcium galactarate.

Reduction: Calcium galactitol.

Substitution: Various substituted galactonates depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, calcium galactonate is used as a chelating agent and a precursor for the synthesis of other calcium-containing compounds. Its ability to form stable complexes with metal ions makes it valuable in various analytical and preparative procedures.

Biology

In biological research, this compound is studied for its role in calcium metabolism and its potential use in calcium supplementation. It is also investigated for its effects on cellular processes that require calcium ions.

Medicine

Medically, this compound is explored for its potential use in treating calcium deficiencies and related disorders. Its bioavailability and effectiveness in delivering calcium to the body are key areas of research.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and pharmaceutical products. Its non-toxic nature and compatibility with various materials make it a versatile compound.

Mechanism of Action

Calcium galactonate exerts its effects primarily through the release of calcium ions, which are essential for numerous physiological processes. These ions play a crucial role in muscle contraction, nerve transmission, and bone formation. The galactonate component may also interact with specific cellular pathways, enhancing the compound’s overall effectiveness.

Comparison with Similar Compounds

Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium citrate

Comparison

Calcium galactonate is unique due to its specific combination of calcium and galactonic acid. Compared to calcium gluconate, which is derived from gluconic acid, this compound may offer different bioavailability and metabolic effects. Calcium lactate and calcium citrate are also used for calcium supplementation, but they differ in their solubility and absorption rates. This compound’s distinct properties make it a valuable alternative in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research, medicine, and industry. Its unique combination of calcium and galactonic acid offers distinct advantages in terms of bioavailability and functionality. Ongoing research continues to uncover new applications and benefits of this compound, highlighting its importance in various fields.

Properties

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate;pentahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.5H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;/h2*2-5,7-11H,1H2,(H,12,13);;5*1H2/q;;+2;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYWVMUWGXQZBD-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32CaO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)

![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)